N-benzyl-4-(hexyloxy)benzamide is a compound classified under the category of benzamides, characterized by a benzyl group and a hexyloxy substituent on the aromatic ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular structure features an amide functional group, which is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
N-benzyl-4-(hexyloxy)benzamide can be synthesized from readily available starting materials, including benzyl chloride and hexyloxybenzene derivatives. The synthesis typically involves multiple steps, starting with the formation of intermediate compounds that are subsequently converted into the final product.
This compound belongs to the benzamide class of compounds, which are characterized by the presence of an amide functional group attached to an aromatic ring. Benzamides are widely studied for their biological activities and are often used as precursors in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of N-benzyl-4-(hexyloxy)benzamide can be achieved through several methods:
The molecular formula for N-benzyl-4-(hexyloxy)benzamide is . The structure consists of:
| Property | Value |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-benzyl-4-hexyloxybenzamide |
| InChI | InChI=1S/C23H30N2O2 |
| InChI Key | FLVKFINQSHTXQN-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
N-benzyl-4-(hexyloxy)benzamide can undergo several types of chemical reactions:
The mechanism of action for N-benzyl-4-(hexyloxy)benzamide primarily involves its interaction with biological targets through its amide functionality. The amide group can engage in hydrogen bonding with receptors or enzymes, influencing biological pathways:
N-benzyl-4-(hexyloxy)benzamide has several applications in scientific research:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: